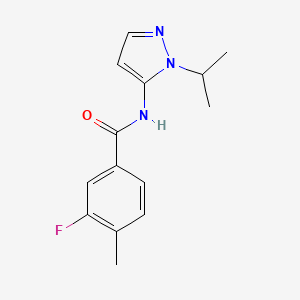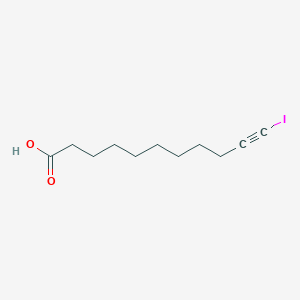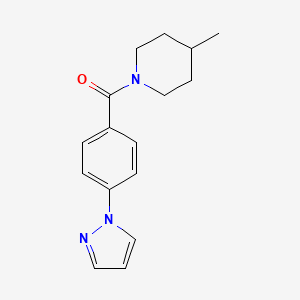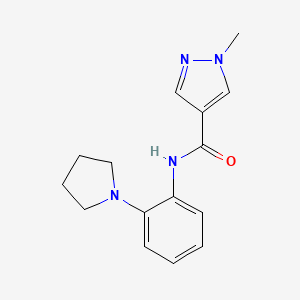![molecular formula C20H24N2O4S B7537064 N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide, also known as Mpsp, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Mpsp is a selective inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in regulating gene expression and protein function.
Mechanism of Action
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide selectively inhibits the enzymatic activity of PRMT5 by binding to its active site. PRMT5 is responsible for the methylation of arginine residues in proteins, which plays a crucial role in regulating gene expression and protein function. Inhibition of PRMT5 by N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide leads to a decrease in protein methylation, which can result in altered gene expression and protein function.
Biochemical and Physiological Effects
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has been shown to have significant effects on cancer cell growth and survival, as well as on neuronal differentiation and synaptic plasticity. Inhibition of PRMT5 by N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide can lead to changes in gene expression and protein function, which can affect various cellular processes.
Advantages and Limitations for Lab Experiments
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide is a highly selective inhibitor of PRMT5, which makes it a valuable tool for studying the role of PRMT5 in various cellular processes. However, N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For the research of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide include the development of more potent and selective inhibitors of PRMT5 and the investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide involves several steps, including the reaction of 4-bromo-3-nitrobenzenesulfonamide with morpholine, followed by reduction with palladium on carbon to obtain 4-amino-3-nitrobenzenesulfonamide. This compound is then reacted with benzyl bromide and triethylamine to obtain N-benzyl-4-amino-3-nitrobenzenesulfonamide. Finally, N-benzyl-4-amino-3-nitrobenzenesulfonamide is reacted with 3-phenylpropanoyl chloride to obtain N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide.
Scientific Research Applications
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has been shown to have potential applications in cancer research, as PRMT5 is overexpressed in many types of cancer and plays a crucial role in cancer cell proliferation and survival. Inhibition of PRMT5 by N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has been shown to reduce cancer cell growth and induce cell death in vitro and in vivo. N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide has also been studied for its potential applications in neurological disorders, as PRMT5 has been implicated in the regulation of neuronal differentiation and synaptic plasticity.
properties
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(11-8-17-4-2-1-3-5-17)21-16-18-6-9-19(10-7-18)27(24,25)22-12-14-26-15-13-22/h1-7,9-10H,8,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJVLJXOYCZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)


![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)

![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)

![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)